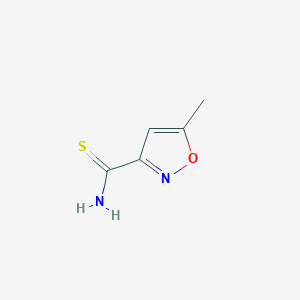

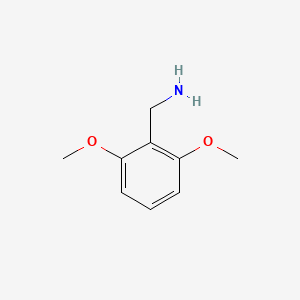

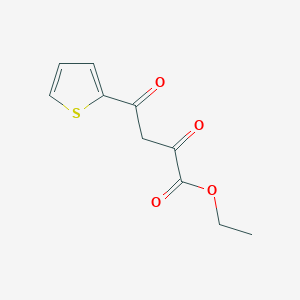

![molecular formula C11H16N4O2S B1305184 6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 519056-49-6](/img/structure/B1305184.png)

6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

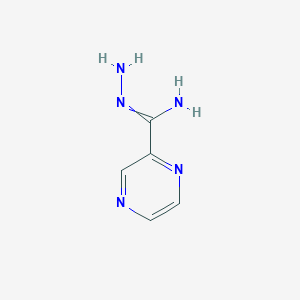

“6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that has been studied for its potential role in the innate immune system . It has been identified as a potent and selective inhibitor of RIP2 kinase . RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been studied for their potential as heat-resistant explosives and antimicrobial agents

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines can interact with their targets through various mechanisms, depending on the specific structure and functional groups of the compound .

Biochemical Pathways

Related compounds, such as 5-amino-pyrazoles, have been used as synthetic building blocks in the synthesis of diverse heterocyclic compounds .

Result of Action

Related compounds have been studied for their potential as heat-resistant explosives and antimicrobial agents .

Action Environment

It’s known that environmental factors can significantly impact the activity of similar compounds .

Análisis Bioquímico

Biochemical Properties

6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with receptor-interacting protein kinase 2 (RIP2), a crucial component of the innate immune system . This compound acts as an inhibitor of RIP2 kinase, thereby modulating the downstream signaling pathways involved in inflammatory responses. The inhibition of RIP2 kinase by this compound leads to a reduction in the production of inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, this compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses . By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory genes, thereby mitigating inflammation. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further underscoring its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RIP2 kinase, inhibiting its enzymatic activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of NF-κB and subsequent inflammatory responses. Furthermore, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against RIP2 kinase for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, may lead to degradation and a subsequent decrease in efficacy . Long-term studies have shown that the compound’s effects on cellular function remain consistent, with no significant loss of activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIP2 kinase activity without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of various metabolites, which may contribute to the compound’s overall pharmacological effects . Additionally, this compound may influence metabolic flux and alter metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms, allowing it to reach its target sites . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its inhibitory effects on RIP2 kinase . The compound’s localization and accumulation within specific tissues may also influence its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with RIP2 kinase and other signaling molecules . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria . These modifications may further enhance the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Propiedades

IUPAC Name |

6-tert-butylsulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-7-5-9-13-6-8(10(12)15(9)14-7)18(16,17)11(2,3)4/h5-6H,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVSVKPPVBSCJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384818 |

Source

|

| Record name | 6-(tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818707 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

519056-49-6 |

Source

|

| Record name | 6-(tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

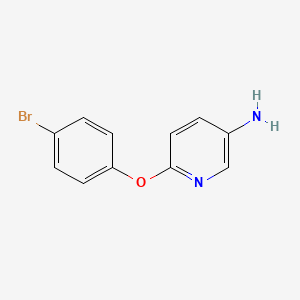

![5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1305103.png)